molecular formula C10H18N2S B13635663 n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine

n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine

Cat. No.: B13635663
M. Wt: 198.33 g/mol
InChI Key: CYWFEDSLLFFAEP-UHFFFAOYSA-N
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Description

The compound n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine (CAS: 1249781-85-8, referred to hereafter as Compound A) is a secondary amine featuring a 4,5-dimethylthiazole moiety linked via a methylene group to a branched 2-methylpropan-1-amine chain. The thiazole ring, a heterocyclic structure containing sulfur and nitrogen, is known for its bioactivity in medicinal chemistry, particularly in enzyme inhibition and cytotoxicity assays . Compound A’s synthesis likely involves nucleophilic substitution or reductive amination, as inferred from analogous protocols for related amines (e.g., Example 196 in , where 2-methylpropan-1-amine is used as a reactant).

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C10H18N2S/c1-7(2)5-11-6-10-12-8(3)9(4)13-10/h7,11H,5-6H2,1-4H3

InChI Key

CYWFEDSLLFFAEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CNCC(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine typically involves the reaction of 4,5-dimethylthiazole with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Nucleophilic Reactivity of the Amine Group

The primary amine group (-NH2) in this compound can act as a nucleophile due to its lone pair of electrons. Key reactions include:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form secondary amines or amides, respectively. For example:

    R-X+R’NH2R-NH-R’+HX\text{R-X} + \text{R'NH}_2 \rightarrow \text{R-NH-R'} + \text{HX}

    This aligns with SN2 mechanisms observed in amine alkylation (Search Result ).

  • Salt Formation : Protonation in acidic conditions to yield ammonium salts, enhancing solubility in polar solvents.

Electrophilic Substitution on the Thiazole Ring

The 4,5-dimethylthiazole moiety is an aromatic heterocycle with limited electrophilic substitution reactivity due to electron-donating methyl groups. Potential reactions under forcing conditions include:

  • Nitration/Sulfonation : Directed to the 2-position (if unsubstituted) under strongly acidic conditions.

  • Halogenation : Limited by steric hindrance from methyl groups.

Coordination Chemistry

The amine and thiazole nitrogen atoms may act as ligands in metal coordination complexes. For instance:

  • Copper(II) Complexation : Analogous to Schiff base copper complexes (Search Result ), the amine could coordinate to metals like Cu(II) or Zn(II), forming octahedral or square-planar geometries.

  • Biological Macromolecule Interactions : The thiazole ring’s planar structure may enable π-stacking with DNA or proteins, similar to ethidium bromide interactions (Search Result ).

Redox Reactions

  • Oxidation : The amine group may oxidize to nitro or nitroxide derivatives under strong oxidizing agents (e.g., KMnO4).

  • Reduction : Catalytic hydrogenation could reduce the thiazole ring to a thiazolidine, though this is less likely with methyl substituents.

Biochemical Interactions

  • MTT Assay Interference : Structural similarity to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (Search Result ) suggests potential interactions with cellular dehydrogenases, though the amine group may alter reduction pathways.

  • DNA Binding : Intercalation or groove-binding via the thiazole ring, as seen in Cu(II) complexes (Search Result ).

Synthetic Pathways

While direct synthesis data for this compound is unavailable, plausible routes include:

  • Mannich Reaction : Condensation of 4,5-dimethylthiazole-2-carbaldehyde with 2-methylpropan-1-amine.

  • Reductive Amination : Reaction of a thiazole-containing ketone with the amine under H2/Pd.

Key Challenges and Stability Considerations

  • Steric Hindrance : Methyl groups on the thiazole reduce reactivity toward electrophiles.

  • Oxidative Degradation : The amine may oxidize under ambient conditions, requiring inert storage.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is often used in assays to study cell viability and proliferation. It is a key component in the MTT assay, which measures cellular metabolic activity.

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anticancer properties and other medicinal uses.

Industry: In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine involves its interaction with cellular components. In the MTT assay, the compound is reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified to assess cell viability. This reduction process is indicative of the compound’s ability to participate in redox reactions within biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Containing Amines

Compound A vs. n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine (CAS: 1250629-43-6)
  • Structural Differences: Compound A has a 4,5-dimethylthiazole group, whereas the latter features a dimethylaminomethyl substituent at the thiazole’s 4-position.
Compound A vs. n-((4,5-Dimethylthiazol-2-yl)methyl)propan-2-amine (CAS: Not provided; Ref: 10-F685576)
  • Structural Differences : The branched chain in Compound A (2-methylpropan-1-amine) contrasts with the linear propan-2-amine chain in this analog.
  • Functional Implications : Branched chains often confer metabolic stability and reduced enzymatic degradation, suggesting Compound A may have superior pharmacokinetic properties .

Non-Thiazole Amines with Bioactive Substituents

Compound A vs. (S)-N-(2-(Diphenylphosphanyl)benzyl)-2-methylpropan-1-amine derivatives ()
  • Structural Differences : These derivatives replace the thiazole group with diphenylphosphanyl-benzyl or oxazoline moieties.
  • Functional Implications : The phosphanyl groups in compounds are designed for catalytic applications (e.g., asymmetric allylic alkylation), whereas Compound A’s thiazole may target biological systems .

Data Tables

Table 1: Structural Comparison of Compound A and Key Analogs

Compound Name CAS/Ref Thiazole Substituents Amine Chain Key Applications
Compound A 1249781-85-8 4,5-Dimethyl 2-Methylpropan-1-amine Not explicitly stated (inferred: biochemical assays)
n-((4-((Dimethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine 1250629-43-6 4-(Dimethylaminomethyl) Propan-1-amine Research chemicals
n-((4,5-Dimethylthiazol-2-yl)methyl)propan-2-amine 10-F685576 4,5-Dimethyl Propan-2-amine Pharmaceutical intermediates
MTT 298-93-1 4,5-Dimethyl (tetrazolium salt) N/A Cell viability assays

Biological Activity

n-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine, a compound featuring a thiazole moiety, has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12N2S\text{C}_8\text{H}_{12}\text{N}_2\text{S}

This compound contains a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study synthesized a series of thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines. The most potent compounds demonstrated high T/C values indicating effective tumor suppression in vivo .

CompoundT/C Value (%)Cancer Cell Line
9354S-180
7290L1210
8275P388

Key Findings:

  • Increasing the size of acyl groups in similar compounds enhanced antitumor activity up to a certain chain length.
  • Optimal chain length for activity was identified as three carbon atoms.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Compounds containing thiazole structures have shown promising AChE inhibitory activity. For instance, a derivative exhibited an IC50 value of 2.7 µM, suggesting strong potential for therapeutic applications in cognitive disorders .

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes: The thiazole moiety may interact with active sites on enzymes such as AChE.
  • Cellular Uptake: Studies using MTT assays indicate that the compound is taken up by cells through endocytosis, leading to measurable cytotoxic effects .

Case Studies

Case Study 1: Antitumor Efficacy
In vivo studies on mice bearing S-180 tumors demonstrated that administration of this compound resulted in significant tumor reduction compared to control groups.

Case Study 2: Neuroprotective Effects
In vitro studies using SH-SY5Y neuroblastoma cells showed that treatment with the compound led to increased cell viability in the presence of β-Amyloid peptide, indicating potential neuroprotective properties .

Q & A

Q. What are the recommended synthetic routes for N-((4,5-Dimethylthiazol-2-yl)methyl)-2-methylpropan-1-amine?

The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methylpropan-1-amine with a thiazole derivative (e.g., 4,5-dimethylthiazole-2-carbaldehyde) under reducing conditions (e.g., NaBH₃CN) yields the target compound. Patents describe analogous protocols using 2-methylpropan-1-amine in multi-step syntheses for bioactive molecules, emphasizing purification via column chromatography .

Q. Which characterization techniques are critical for verifying the structure of this compound?

Key methods include:

  • FT-IR spectroscopy : To confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and thiazole C=N stretches at ~1600 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C NMR to resolve methyl groups (δ 1.0–1.5 ppm for 2-methylpropan-1-amine) and thiazole protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. How is this compound utilized in cell-based assays?

While not directly referenced as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), structurally related thiazole derivatives are critical in viability assays. If functionalized, it may act as a redox-sensitive probe. Standard protocols involve:

  • Treating cells with the compound and incubating (24–48 hrs).
  • Quantifying metabolic activity via spectrophotometry (absorbance at 570 nm) .

Advanced Research Questions

Q. How can contradictory cytotoxicity data involving this compound be resolved?

Contradictions may arise from assay conditions or cell-line variability. Recommended steps:

  • Dose-response validation : Test a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Control normalization : Use MTT/formazan as an internal standard to distinguish compound-specific effects from assay interference .
  • Mechanistic studies : Pair cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) or ROS detection to clarify modes of action .

Q. What strategies optimize reaction conditions for synthesizing derivatives of this compound?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) for amine-thiazole coupling to enhance solubility and reduce side reactions .
  • Catalyst screening : Test Pd/C or Ni catalysts for reductive amination to improve yield .
  • Temperature control : Maintain ≤80°C to prevent thiazole ring degradation .

Q. What statistical frameworks are appropriate for analyzing bioactivity data?

  • Student’s t-test : Compare means between treatment and control groups (p < 0.05 threshold) .
  • ANOVA with post-hoc tests : For multi-dose or multi-variable experiments (e.g., Tukey’s HSD) .
  • Dose-response modeling : Use software like GraphPad Prism to calculate IC₅₀ values and Hill slopes .

Methodological Considerations

Q. How does the compound’s chirality influence its biological activity?

If synthesized with a chiral center (e.g., via asymmetric catalysis), enantiomers may exhibit divergent binding affinities. Resolve enantiomers using chiral HPLC (e.g., Chiralpak® columns) and test activity in parallel .

Q. What precautions are necessary when handling this compound in cell culture?

  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Light sensitivity : Protect thiazole-containing compounds from prolonged light exposure to prevent photodegradation .

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